![molecular formula C18H18N2O2 B5746268 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one, also known as CPI-613, is a novel anticancer drug that has been shown to exhibit potent antitumor activity against various types of cancer cells. This compound belongs to a class of drugs known as lipoate analogs, which are designed to target the metabolic vulnerabilities of cancer cells.
Mecanismo De Acción
The mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one involves targeting the metabolic vulnerabilities of cancer cells. 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one inhibits two key enzymes involved in the tricarboxylic acid cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells and reduces their ability to invade and metastasize. 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has been shown to have minimal toxicity to normal cells, making it a promising anticancer drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one is its potent anticancer activity against a variety of cancer cell lines. It has also been shown to enhance the efficacy of other anticancer drugs, making it a potential combination therapy candidate. One limitation of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research on 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one include further preclinical and clinical studies to evaluate its efficacy and safety as a standalone therapy and in combination with other anticancer drugs. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one may provide insights into optimal dosing and administration strategies. Finally, further studies on the mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one may lead to the development of other novel anticancer drugs that target the metabolic vulnerabilities of cancer cells.
Métodos De Síntesis
The synthesis of 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-bromo-1-(piperidin-1-yl)ethan-1-one, which is reacted with 2-amino-3-cyanobenzoic acid to form the intermediate compound. This intermediate is then reacted with thionyl chloride and dimethylformamide to yield the final product, 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one.
Aplicaciones Científicas De Investigación
1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has been extensively studied in preclinical and clinical trials for its anticancer activity. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. 1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
1-(2-oxo-2-piperidin-1-ylethyl)benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-16(19-10-2-1-3-11-19)12-20-15-9-5-7-13-6-4-8-14(17(13)15)18(20)22/h4-9H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVSWHKYAYLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.